molecular formula C8H15NO2 B15083146 2,2,4-Trimethyl-3-oxopentanamide CAS No. 90205-22-4

2,2,4-Trimethyl-3-oxopentanamide

Cat. No.: B15083146
CAS No.: 90205-22-4
M. Wt: 157.21 g/mol
InChI Key: HKZUKEPHTHQROE-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-oxopentanamide is an organic compound with the molecular formula C8H15NO2. It is recognized for its unique structure, which includes a ketone and an amide functional group. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-3-oxopentanamide typically involves the reaction of 2,2,4-trimethyl-3-pentanone with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and catalysts to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-3-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2,4-trimethyl-3-oxopentanoic acid.

    Reduction: Formation of 2,2,4-trimethyl-3-hydroxypentanamide.

    Substitution: Formation of various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

2,2,4-Trimethyl-3-oxopentanamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The ketone and amide groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane: An isomer with a similar carbon skeleton but lacking the functional groups present in 2,2,4-Trimethyl-3-oxopentanamide.

    2,2,4-Trimethyl-3-oxopentanoic acid: A related compound where the amide group is replaced by a carboxylic acid group.

    2,2,4-Trimethyl-3-hydroxypentanamide: A reduced form of this compound with a hydroxyl group instead of a ketone.

Uniqueness

This compound is unique due to its combination of a ketone and an amide group, which imparts distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial contexts.

Properties

CAS No.

90205-22-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2,2,4-trimethyl-3-oxopentanamide

InChI

InChI=1S/C8H15NO2/c1-5(2)6(10)8(3,4)7(9)11/h5H,1-4H3,(H2,9,11)

InChI Key

HKZUKEPHTHQROE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)C(=O)N

Origin of Product

United States

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